(RS)-CPP vs. (R)-CPP: Enantiomeric Potency Differential at NMDA Receptor Subtypes
(RS)-CPP is the racemic mixture containing equimolar amounts of the active (R)-enantiomer and the substantially less active (S)-enantiomer. The pure (R)-enantiomer demonstrates 5- to 50-fold higher affinity across NMDA receptor subtypes, with Ki values of 0.041 μM at GluN2A, 0.27 μM at GluN2B, 0.63 μM at GluN2C, and 1.99 μM at GluN2D-containing recombinant receptors . In functional antagonism of NMDA-induced responses, the (R)-enantiomer is approximately 8- to 10-fold more potent than the (S)-enantiomer, making (RS)-CPP approximately 2-fold less potent than pure (R)-CPP on a weight basis due to the 50% inactive isomer content [1].
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | (RS)-CPP: Racemic mixture; contains 50% active (R)-enantiomer + 50% less active (S)-enantiomer |
| Comparator Or Baseline | (R)-CPP: Ki = 0.041 μM (GluN2A), 0.27 μM (GluN2B), 0.63 μM (GluN2C), 1.99 μM (GluN2D) |
| Quantified Difference | (R)-CPP exhibits 5- to 50-fold higher affinity than (S)-CPP depending on subunit composition; (RS)-CPP effective concentration approximately 2-fold higher than (R)-CPP |
| Conditions | Recombinant NMDA receptors expressed in Xenopus oocytes and mammalian cell lines; radioligand binding assays using [3H]CGP39653 or [3H]CPP |
Why This Matters
Procurement of (RS)-CPP rather than (R)-CPP may be appropriate when a lower effective concentration of active antagonist is desired, when racemic controls are needed for enantiomer comparison studies, or when cost considerations favor the racemate for preliminary screening.
- [1] Aebischer B, Frey P, Haerter HP, Herrling PL, Mueller W, Olverman HJ, Watkins JC. Synthesis and NMDA antagonistic properties of the enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP) and of the unsaturated analogue (E)-4-(3-phosphono-2-enyl)piperazine-2-carboxylic acid (CPP-ene). Helv Chim Acta. 1989;72:1043-1051. View Source
